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A detailed guide for researchers and drug development professionals on the performance of

Ravidasvir hydrochloride in combination with sofosbuvir, benchmarked against other leading

direct-acting antiviral (DAA) regimens.

This guide provides a comprehensive comparison of Ravidasvir hydrochloride plus

sofosbuvir with two other widely used DAA combination therapies, sofosbuvir/velpatasvir and

glecaprevir/pibrentasvir, for the treatment of chronic Hepatitis C virus (HCV) infection in

patients with prior treatment experience. The data presented is compiled from pivotal clinical

trials to aid in the objective assessment of these therapeutic options.

Executive Summary
Ravidasvir, a potent NS5A inhibitor, used in combination with the NS5B polymerase inhibitor

sofosbuvir, has demonstrated high efficacy in treatment-experienced individuals with chronic

HCV. Data from the STORM-C-1 trial show high sustained virologic response (SVR) rates,

comparable to those of established pangenotypic regimens like sofosbuvir/velpatasvir and

glecaprevir/pibrentasvir. This guide delves into the quantitative efficacy data, experimental

designs of key clinical trials, and the mechanisms of action of these antiviral agents.
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The following tables summarize the Sustained Virologic Response at 12 weeks post-treatment

(SVR12) rates from key clinical trials for each regimen in treatment-experienced patient

populations.

Table 1: Efficacy of Ravidasvir (200 mg) + Sofosbuvir (400 mg) in Treatment-Experienced

Patients (STORM-C-1 Trial)

Patient Population Treatment Duration SVR12 Rate (n/N)

Overall Treatment-Experienced 12 or 24 weeks 97.5% (95/97)[1]

Treatment-Experienced

without Cirrhosis
12 weeks 97.5% (39/40)[1]

Treatment-Experienced with

Compensated Cirrhosis
24 weeks 94.3% (33/35)[1]

Interferon-Experienced 12 or 24 weeks

No difference in SVR12 rates

compared to treatment-

naïve[2]

Table 2: Efficacy of Sofosbuvir (400 mg) / Velpatasvir (100 mg) in Treatment-Experienced

Patients (ASTRAL-2 & ASTRAL-3 Trials)

Patient Population
(Genotype)

Treatment Duration SVR12 Rate (n/N)

Genotype 2 (Interferon-

Experienced)
12 weeks 99% (133/134)[3][4][5][6]

Genotype 3 (Interferon-

Experienced)
12 weeks 90%[5]

Genotype 3 with Compensated

Cirrhosis (Interferon-

Experienced)

12 weeks 89%[5]

Table 3: Efficacy of Glecaprevir (300 mg) / Pibrentasvir (120 mg) in Treatment-Experienced

Patients (SURVEYOR-II & MAGELLAN-1 Trials)
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Patient Population Treatment Duration SVR12 Rate (n/N)

Genotype 3, Interferon-

Experienced without Cirrhosis
12 weeks 91% (20/22)[7]

Genotype 3, Interferon-

Experienced with

Compensated Cirrhosis

16 weeks 96% (45/47)[7]

Genotype 1, DAA-Experienced

(NS5A inhibitor-naïve)
12 weeks 92% (23/25)[8]

Genotype 1 or 4, DAA-

Experienced (NS5A inhibitor-

experienced)

16 weeks 94%[9]

Experimental Protocols
This section outlines the methodologies of the key clinical trials cited in this guide.

STORM-C-1 (Ravidasvir + Sofosbuvir)
The STORM-C-1 trial was a two-stage, open-label, single-arm, phase 2/3 study conducted in

Malaysia and Thailand.[2][10][11] Eligible participants were adults (18-69 years) with chronic

HCV infection (any genotype), with or without compensated cirrhosis (Child-Pugh A).[11][12]

The study included treatment-naïve and interferon-experienced patients, as well as those with

HIV co-infection.[10][11] Patients without cirrhosis received a daily fixed-dose of Ravidasvir

(200 mg) and Sofosbuvir (400 mg) for 12 weeks, while those with compensated cirrhosis

received the same regimen for 24 weeks.[2][10][11][12] The primary endpoint was SVR12,

defined as HCV RNA levels below the lower limit of quantification at 12 weeks after treatment

completion.[2][11]

ASTRAL-2 & ASTRAL-3 (Sofosbuvir/Velpatasvir)
The ASTRAL-2 and ASTRAL-3 trials were randomized, open-label, phase 3 studies.[3][5]

ASTRAL-2 enrolled patients with HCV genotype 2, while ASTRAL-3 focused on genotype 3.

Both trials included treatment-naïve and interferon-experienced patients, with and without

compensated cirrhosis.[5] In ASTRAL-2, patients were randomized to receive either a fixed-
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dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) for 12 weeks or sofosbuvir

plus weight-based ribavirin for 12 weeks.[3][4][5] In ASTRAL-3, patients were randomized to

receive sofosbuvir/velpatasvir for 12 weeks or sofosbuvir plus ribavirin for 24 weeks.[3][5] The

primary endpoint for both trials was SVR12.[4][5]

SURVEYOR-II & MAGELLAN-1 (Glecaprevir/Pibrentasvir)
The SURVEYOR-II study was a phase 3, partially randomized, open-label trial. Part 3 of the

study evaluated a fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) in

treatment-experienced patients with HCV genotype 3, with and without compensated cirrhosis.

[7] Treatment durations of 12 or 16 weeks were assessed. The MAGELLAN-1 trial was a phase

3, randomized, open-label study that assessed the efficacy and safety of

glecaprevir/pibrentasvir in patients with chronic HCV genotype 1 or 4 who had previously failed

a DAA-containing regimen.[13] Patients were randomized to 12 or 16 weeks of treatment. The

primary efficacy endpoint for both trials was SVR12.

Mechanism of Action Signaling Pathways
The following diagrams illustrate the mechanisms of action for the compared antiviral regimens.
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Caption: Mechanism of Action of Direct-Acting Antivirals on the HCV Life Cycle.
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Caption: Generalized Experimental Workflow for Pivotal DAA Clinical Trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dovepress.com [dovepress.com]

2. hcvguidelines.org [hcvguidelines.org]

3. Ribavirin-Free Regimen With Sofosbuvir and Velpatasvir Is Associated With High Efficacy
and Improvement of Patient-Reported Outcomes in Patients With Genotypes 2 and 3
Chronic Hepatitis C: Results From Astral-2 and -3 Clinical Trials - PMC
[pmc.ncbi.nlm.nih.gov]

4. 2minutemedicine.com [2minutemedicine.com]

5. natap.org [natap.org]

6. depts.washington.edu [depts.washington.edu]

7. Glecaprevir/pibrentasvir for hepatitis C virus genotype 3 patients with cirrhosis and/or prior
treatment experience: A partially randomized phase 3 clinical trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in
HCV infection [hcv-trials.com]

12. Sofosbuvir/Velpatasvir for Hepatitis C · Recruiting Participants for Phase Phase 4 Clinical
Trial 2025 | Power | Power [withpower.com]

13. Glecaprevir/Pibrentasvir in patients with hepatitis C virus genotype 1 or 4 and past direct‐
acting antiviral treatment failure - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Efficacy of Ravidasvir Hydrochloride in
Treatment-Experienced Hepatitis C Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610419#efficacy-of-ravidasvir-hydrochloride-in-
treatment-experienced-models]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b610419?utm_src=pdf-custom-synthesis
https://www.dovepress.com/profile-of-sofosbuvir-and-velpatasvir-combination-in-the-treatment-of--peer-reviewed-fulltext-article-TCRM
https://www.hcvguidelines.org/reference/sofosbuvir-plus-velpatasvir-combination-therapy-for-treatment-experienced-patients-with-genotype-1-or-3-hepatitis-c-virus-infection-a-randomized-trial/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6276885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6276885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6276885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6276885/
https://www.2minutemedicine.com/sofosbuvir-velpatasvir-shows-promise-in-hcv-genotype-2-and-3-infection-the-astral-2-3-study/
https://www.natap.org/2015/AASLD/nejmoa1512612.pdf
http://depts.washington.edu/hepstudy/presentations/uploads/195/astral2.pdf
https://pubmed.ncbi.nlm.nih.gov/28926120/
https://pubmed.ncbi.nlm.nih.gov/28926120/
https://pubmed.ncbi.nlm.nih.gov/28926120/
https://www.researchgate.net/publication/316370930_MAGELLAN-1_Part_2_Glecaprevir_and_Pibrentasvir_for_12_or_16_Weeks_in_Patients_with_Chronic_HCV_Genotype_1_or_4_and_Prior_Direct-Acting_Antiviral_Treatment_Failure
https://www.researchgate.net/publication/316873869_MAGELLAN-1_Part_2_glecaprevir_and_pibrentasvir_for_12_or_16_weeks_in_patients_with_chronic_hepatitis_C_virus_genotype_1_or_4_and_prior_direct-acting_antiviral_treatment_failure
https://www.clinicaltrials.gov/study/NCT02966795
http://www.hcv-trials.com/showStudy.asp?Study=109
http://www.hcv-trials.com/showStudy.asp?Study=109
https://www.withpower.com/trial/phase-4-hepatitis-a-5-2025-731a3
https://www.withpower.com/trial/phase-4-hepatitis-a-5-2025-731a3
https://pmc.ncbi.nlm.nih.gov/articles/PMC5901397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5901397/
https://www.benchchem.com/product/b610419#efficacy-of-ravidasvir-hydrochloride-in-treatment-experienced-models
https://www.benchchem.com/product/b610419#efficacy-of-ravidasvir-hydrochloride-in-treatment-experienced-models
https://www.benchchem.com/product/b610419#efficacy-of-ravidasvir-hydrochloride-in-treatment-experienced-models
https://www.benchchem.com/product/b610419#efficacy-of-ravidasvir-hydrochloride-in-treatment-experienced-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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